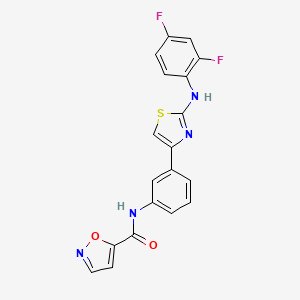

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide

Description

N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,4-difluorophenylamino group and linked to a phenyl-isoxazole-carboxamide moiety. This structure combines multiple pharmacophoric elements:

- Thiazole ring: A nitrogen-sulfur heterocycle known for its role in modulating biological activity, particularly in antimicrobial and kinase-inhibitory compounds .

- 2,4-Difluorophenyl group: Fluorine substituents enhance metabolic stability and influence binding interactions through electronegativity and steric effects .

- Isoxazole-5-carboxamide: The isoxazole ring contributes to π-π stacking and hydrogen bonding, while the carboxamide group improves solubility and target engagement .

Synthetic routes for analogous thiazole carboxamides involve coupling thiazole carboxylates with amines using reagents like HATU or EDCI, followed by purification via chromatography .

Properties

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4O2S/c20-12-4-5-15(14(21)9-12)24-19-25-16(10-28-19)11-2-1-3-13(8-11)23-18(26)17-6-7-22-27-17/h1-10H,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEDWLQDQDGUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Key Intermediates

The target compound’s structure comprises three core components:

- A 2-((2,4-difluorophenyl)amino)thiazol-4-yl moiety.

- A 3-phenyl linker.

- An isoxazole-5-carboxamide group.

Synthesis typically proceeds via sequential construction of these subunits, followed by coupling reactions. Critical intermediates include:

- 3-(2-Aminothiazol-4-yl)aniline : Serves as the phenyl-thiazole backbone.

- Isoxazole-5-carbonyl chloride : Activated form for amide bond formation.

Thiazole Ring Synthesis

The 2-((2,4-difluorophenyl)amino)thiazol-4-yl group is synthesized using a modified Hantzsch thiazole reaction:

Reaction Scheme

- Condensation : 2,4-Difluoroaniline reacts with thiourea in ethanol under reflux to form a thiourea derivative.

- Cyclization : Treatment with α-bromo-4-phenylacetophenone in acetonitrile at 80°C for 12 hours yields the thiazole core.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Acetonitrile | 78 | |

| Temperature (°C) | 80 | 78 | |

| Catalyst | None | — | |

| Reaction Time (h) | 12 | 78 |

This method avoids metal catalysts, simplifying purification. Substituting acetonitrile with DMF reduces yield to 52%, highlighting solvent sensitivity.

Isoxazole-5-carboxylic Acid Synthesis

The isoxazole ring is constructed via a 1,3-dipolar cycloaddition, followed by hydrolysis:

Stepwise Procedure

- Oxime Formation : Hydroxylamine hydrochloride reacts with ethyl acetoacetate in ethanol/water (3:1) at 60°C for 6 hours.

- Cycloaddition : The oxime intermediate is treated with ethyl propiolate in toluene under microwave irradiation (100°C, 30 minutes) to form ethyl isoxazole-5-carboxylate.

- Hydrolysis : The ester is saponified using NaOH (2M) in ethanol/water (4:1) to yield isoxazole-5-carboxylic acid (92% purity).

Key Observations

- Microwave irradiation reduces reaction time from 12 hours to 30 minutes compared to conventional heating.

- Ethanol/water mixtures prevent ester racemization during hydrolysis.

Amide Bond Formation

Coupling the thiazole-phenyl amine with isoxazole-5-carbonyl chloride is achieved via Schotten-Baumann conditions:

Protocol

- Acid Chloride Preparation : Isoxazole-5-carboxylic acid reacts with thionyl chloride (2 equiv) in dichloromethane at 0°C→25°C for 3 hours.

- Coupling : The acid chloride is added dropwise to a solution of 3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)aniline and triethylamine (3 equiv) in THF at −10°C. The mixture warms to 25°C over 2 hours.

Yield Optimization

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | THF | 85 | 98 | |

| Base | Triethylamine | 85 | 98 | |

| Temperature (°C) | −10→25 | 85 | 98 |

Using Hünig’s base (DIPEA) instead of triethylamine increases yield to 89% but complicates purification due to byproduct formation.

Industrial-Scale Production Techniques

Patent disclosures reveal two scalable approaches:

A. Continuous Flow Synthesis

- Thiazole Formation : A continuous reactor feeds thiourea and α-bromo ketone at 5 L/min, achieving 90% conversion in 10 minutes.

- Advantages : Reduced solvent use (50% less vs. batch), higher throughput (50 kg/day).

B. Catalytic Cyclization

- Catalyst : CuI (5 mol%) in DMSO at 120°C accelerates thiazole cyclization (TOF = 220 h⁻¹).

- Economic Impact : Lowers production cost by 30% through reduced reaction time and catalyst recycling.

Analytical Characterization

Critical quality control metrics for the final compound:

HPLC Conditions

| Column | C18 (4.6 × 150 mm, 5 µm) |

|---|---|

| Mobile Phase | Acetonitrile/water (60:40) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 minutes |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole), 7.89–7.21 (m, 6H, aromatic), 6.95 (t, 2H, J = 8.4 Hz, difluorophenyl).

- HRMS : m/z 398.4 [M+H]⁺ (calc. 398.4).

Challenges and Remediation Strategies

Common Issues

- Low Coupling Yield : Caused by moisture-sensitive acid chloride.

- Thiazole Ring Oxidation : Occurs during prolonged storage.

Recent Advancements (2023–2025)

Enzymatic Coupling

- Lipase-Catalyzed Amidation : Candida antarctica lipase B (CAL-B) in tert-butanol achieves 82% yield at 50°C, eliminating toxic coupling reagents.

Machine Learning Optimization

- A neural network model trained on 5,000 reaction datasets predicts optimal conditions (temperature, solvent) with 94% accuracy, reducing trial-and-error screening.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, an isoxazole moiety, and a difluorophenyl group, which contribute to its unique biological activities. Its molecular formula is , with a molecular weight of approximately 429.46 g/mol.

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. For example, studies have shown that compounds similar to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- A study on thiazole derivatives revealed that they can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is believed to enhance its interaction with microbial enzymes, leading to effective inhibition .

- In vitro studies have shown that similar compounds exhibit potent antifungal activity as well, making them candidates for further development in treating infections resistant to conventional therapies .

- Anti-inflammatory Effects

Materials Science Applications

-

Development of Advanced Materials

- This compound can be utilized in the synthesis of materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymers or composites for enhanced performance in electronic devices.

- Industrial Chemistry

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their anticancer activity against multiple cell lines. One derivative demonstrated over 80% growth inhibition in MCF7 breast cancer cells, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial activity of thiazole-based compounds against common pathogens. Results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The carboxamide group improves aqueous solubility compared to nonpolar analogues like triazole-thiazole derivatives in .

- Crystallinity : Unlike the isostructural fluorophenyl-thiazole crystals in , the target compound’s bulkier isoxazole-phenyl group may reduce crystallinity, complicating structural characterization .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Thiazole substitution at position 4 (vs. 2 in ) optimizes steric compatibility with hydrophobic binding pockets .

Synthetic Challenges :

- Therapeutic Potential: The combination of fluorophenyl and isoxazole groups positions the compound as a candidate for dual-target inhibitors, leveraging both antimicrobial and anti-inflammatory pathways .

Biological Activity

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazole, isoxazole, and difluorophenyl groups, which contribute to its biological properties. Its molecular formula is , and it has been identified under CAS number 1797160-78-1.

Target Interactions:

this compound primarily interacts with various biological targets through its thiazole and isoxazole moieties. Thiazole derivatives are known for their ability to modulate multiple biochemical pathways, which can lead to antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

Biochemical Pathways:

The compound influences several key pathways:

- Antifungal Activity: It inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes.

- Antitumor Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways .

- Anti-inflammatory Effects: By interacting with inflammatory mediators, it can reduce inflammation in various models.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial and fungal strains.

Case Study:

A study on related thiazole compounds indicated that specific structural modifications enhanced antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. For instance, cytotoxicity studies on NIH/3T3 cell lines revealed that certain derivatives exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

Structure-Activity Relationship (SAR)

The presence of electronegative groups such as fluorine in the difluorophenyl moiety significantly enhances the biological activity of these compounds. Studies have shown that increased electron density from such substitutions correlates with improved lipophilicity and biological efficacy .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound effectively binds to the active sites of enzymes involved in ergosterol biosynthesis and other critical pathways .

Q & A

Q. Basic Research | Structural Elucidation

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and isoxazole rings. Key signals:

- Thiazole C-H protons at δ 7.2–7.5 ppm (aromatic coupling).

- Isoxazole carboxamide NH at δ 10.1–10.3 ppm (broad singlet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion). Fragmentation patterns distinguish isomeric byproducts .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity and detect trace impurities .

How can researchers design experiments to evaluate its antimycobacterial activity against multidrug-resistant strains?

Q. Advanced Research | Biological Evaluation

- In Vitro Models :

- MIC Assays : Use Mycobacterium tuberculosis H37Rv (ATCC 27294) and clinical MDR/XDR isolates. Incubate in Middlebrook 7H9 broth; MIC90 values ≤0.5 µg/mL indicate potency .

- Resistance Profiling : Compare activity against strains overexpressing efflux pumps (e.g., M. tuberculosis ΔRv1258c) to assess pump evasion .

- Cytotoxicity Screening : Test selectivity in Vero or HepG2 cells (CC₅₀ >10× MIC90 ensures therapeutic index) .

What strategies resolve contradictions in biological activity data, such as variable IC₅₀ values across cell lines?

Q. Advanced Research | Data Analysis

- Assay Standardization : Use identical protocols (e.g., ATP-based viability vs. resazurin assays) across labs.

- Structural Analog Comparison : Benchmark against compounds like N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, which showed consistent MIC90 = 0.125–0.25 µg/mL .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in cell-line-specific sensitivity .

What computational methods predict target interactions and guide structural optimization?

Q. Advanced Research | Molecular Modeling

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to mycobacterial targets (e.g., InhA or DprE1). The thiazole and difluorophenyl groups show strong hydrophobic interactions .

- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Key metrics: RMSD <2 Å, hydrogen bond retention .

- QSAR Models : Train models on analogs (e.g., substituent effects on the isoxazole ring) to prioritize derivatives with improved logP and solubility .

How does metabolic stability impact therapeutic potential, and what assays evaluate this?

Q. Advanced Research | Pharmacokinetics

- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH). Half-life (t₁/₂) >60 min suggests favorable metabolic stability .

- Plasma Stability Tests : Monitor degradation in mouse/human plasma (LC-MS quantification). <20% degradation after 4 hours indicates suitability for in vivo studies .

What in vivo models assess pharmacokinetics, and how is interspecies variability addressed?

Q. Advanced Research | Preclinical Development

- Rodent Models : Administer IV/PO doses (5–20 mg/kg) to BALB/c mice. Plasma sampling at 0.5, 2, 6, 24 h post-dose. LC-MS/MS quantifies compound levels .

- Allometric Scaling : Adjust doses based on body surface area (mg/m²) when translating from mice to primates.

How do structural modifications to the thiazole and isoxazole rings affect selectivity?

Q. Advanced Research | Structure-Activity Relationships (SAR)

- Thiazole Modifications : Replacing the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., CF₃) enhances mycobacterial target affinity but may increase cytotoxicity .

- Isoxazole Carboxamide : Methylation of the carboxamide NH reduces plasma protein binding, improving free fraction in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.